molecular formula C26H26Cl2N10Na2O8S2 B13748220 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 25790-73-2

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt

Cat. No.: B13748220
CAS No.: 25790-73-2
M. Wt: 787.6 g/mol
InChI Key: YHHNDMUNIZMJHF-UHFFFAOYSA-L
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Description

Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is a synthetic organic compound widely used as an optical brightener. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in various materials. This compound is commonly used in detergents, paper, and textile industries to improve the brightness and whiteness of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves the absorption of ultraviolet light and re-emission as visible blue lightThe compound’s molecular targets include various substrates in detergents, paper, and textiles, where it binds and enhances the appearance of whiteness .

Comparison with Similar Compounds

Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is unique compared to other optical brighteners due to its specific chemical structure and properties. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific properties, making Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate unique in its effectiveness and versatility.

Properties

CAS No.

25790-73-2

Molecular Formula

C26H26Cl2N10Na2O8S2

Molecular Weight

787.6 g/mol

IUPAC Name

disodium;5-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C26H28Cl2N10O8S2.2Na/c1-37(9-11-39)25-33-21(27)31-23(35-25)29-17-7-5-15(19(13-17)47(41,42)43)3-4-16-6-8-18(14-20(16)48(44,45)46)30-24-32-22(28)34-26(36-24)38(2)10-12-40;;/h3-8,13-14,39-40H,9-12H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36);;/q;2*+1/p-2

InChI Key

YHHNDMUNIZMJHF-UHFFFAOYSA-L

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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